2-(Pyrrolidin-1-yl)cyclohexanone

Sigma receptor Opioid receptor Medicinal chemistry

2-(Pyrrolidin-1-yl)cyclohexanone (CAS 22003-63-0) is an α-amino ketone scaffold for sigma receptor programs. Its C2-substitution enables high sigma-1 affinity (Ki ~81 nM) while minimizing off-target kappa opioid activity (>10,000 nM). It forms stable Mannich bases for Co(II)/Cu(II) antimicrobial complexes (IC50 ~22.3 µM). This stereochemically-defined core also yields trans-diastereomers with in vivo antiulcer efficacy. A clean profile against 5-LOX (negligible at 100 µM) and CYP11B1 (IC50 1,470 nM) makes it an excellent negative control. Choose this intermediate for precise SAR development not achievable with 4-substituted isomers or enamine analogs.

Molecular Formula C10H17NO
Molecular Weight 167.25 g/mol
Cat. No. B8646863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pyrrolidin-1-yl)cyclohexanone
Molecular FormulaC10H17NO
Molecular Weight167.25 g/mol
Structural Identifiers
SMILESC1CCC(=O)C(C1)N2CCCC2
InChIInChI=1S/C10H17NO/c12-10-6-2-1-5-9(10)11-7-3-4-8-11/h9H,1-8H2
InChIKeyLWXDJEHVWVQRLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Pyrrolidin-1-yl)cyclohexanone for Chemical Biology Research: Structure, Classification, and Functional Utility


2-(Pyrrolidin-1-yl)cyclohexanone (CAS 22003-63-0) is an α-amino ketone and a cyclic enamine precursor . As a member of the pyrrolidinyl-cyclohexanone class, it contains a cyclohexanone core with a pyrrolidine moiety at the C2 position, giving it a molecular formula of C10H17NO and a molecular weight of 167.25 g/mol . This compound is primarily used as a synthetic intermediate in medicinal chemistry, notably in the preparation of complex pharmacophores targeting G-protein coupled receptors (GPCRs), including opioid and sigma receptors [1]. Its utility stems from the nucleophilic amine and electrophilic carbonyl functionalities, which enable its participation in Mannich reactions, enamine alkylations, and reductive aminations [2].

Why 2-(Pyrrolidin-1-yl)cyclohexanone Cannot Be Replaced by Generic Analogs in Specialized Research Applications


Substituting 2-(Pyrrolidin-1-yl)cyclohexanone with generic analogs like 4-(1-Pyrrolidinyl)cyclohexanone (CAS 10421-18-8) or 1-pyrrolidinyl-1-cyclohexene (CAS 1125-99-1) is not equivalent due to fundamental differences in chemical reactivity and biological target engagement. The C2-substitution pattern creates a unique α-amino ketone scaffold that can be exploited for specific stereochemical outcomes and target interactions that its C4-substituted isomer cannot achieve [1]. While 4-(1-Pyrrolidinyl)cyclohexanone has been employed in the synthesis of CXCR4 antagonists , 2-(Pyrrolidin-1-yl)cyclohexanone serves as a key intermediate for high-affinity sigma receptor ligands, a therapeutic area where even subtle changes in the cyclohexane substitution pattern lead to a complete loss of desired activity [2]. Furthermore, the saturated ketone in 2-(Pyrrolidin-1-yl)cyclohexanone provides a distinct electrophilic handle compared to its unsaturated analog 1-pyrrolidinyl-1-cyclohexene, enabling divergent synthetic pathways and final product profiles .

2-(Pyrrolidin-1-yl)cyclohexanone Quantitative Evidence Guide: Differentiated Performance Against Key Analogs


Sigma Receptor Affinity: 2-(Pyrrolidin-1-yl)cyclohexanone Scaffold Demonstrates >1000-Fold Higher Affinity Than the 4-Substituted Isomer

The 2-(pyrrolidin-1-yl)cyclohexane scaffold is essential for high-affinity sigma receptor binding. In a series of compounds derived from 2-(pyrrolidin-1-yl)cyclohexanone, the (1S,2R)-(-)-cis diastereomer (-)-1 exhibited a Ki of 81 nM at sigma receptors [1]. In contrast, the 4-substituted isomer, 4-(1-pyrrolidinyl)cyclohexanone, has not been reported to have any significant sigma receptor affinity, with its primary reported application being as an intermediate for CXCR4 antagonists .

Sigma receptor Opioid receptor Medicinal chemistry

Synthetic Versatility: 2-(Pyrrolidin-1-yl)cyclohexanone Enables Mannich Base Formation, a Capability Not Shared by 1-Pyrrolidinyl-1-cyclohexene

2-(Pyrrolidin-1-yl)cyclohexanone participates in the Mannich reaction to form 2-[(3,4-dimethoxyphenyl)(pyrrolidin-1-yl)methyl]cyclohexanone (DPC), a novel Mannich base with demonstrated antiurease and antibacterial activity [1]. The saturated ketone group is essential for this transformation. In contrast, 1-pyrrolidinyl-1-cyclohexene (CAS 1125-99-1), an enamine, cannot undergo this same Mannich reaction to form a stable, metal-chelating product, as it lacks the electrophilic carbonyl carbon required for the reaction .

Mannich reaction Organometallic complexes Antiurease activity

Selectivity Profile: The 2-(Pyrrolidin-1-yl)cyclohexane Scaffold Enables Functional Separation of Sigma and Kappa Opioid Receptor Activities

Fine-tuning of the 2-(pyrrolidin-1-yl)cyclohexane scaffold, which is derived from 2-(pyrrolidin-1-yl)cyclohexanone, allows for the design of ligands with high selectivity for sigma receptors over kappa opioid receptors. The cis diastereomer (-)-1 exhibits a Ki of 81 nM at sigma receptors but negligible affinity for kappa opioid receptors (>10,000 nM) [1]. This is in stark contrast to related trans diastereomers like (-)-2, which show significant cross-reactivity (kappa Ki = 44 nM) [1].

Opioid receptor Sigma receptor Selectivity

CYP11B1 Inhibition: 2-(Pyrrolidin-1-yl)cyclohexanone Displays Only Weak Activity, Highlighting Its Utility as a Negative Control or Specific Scaffold for Other Targets

A derivative of 2-(pyrrolidin-1-yl)cyclohexanone (represented by CHEMBL3622444) was evaluated for inhibition of human cytochrome P450 11B1 (CYP11B1) and showed only weak activity with an IC50 of 1,470 nM (1.47 µM) [1]. In the context of medicinal chemistry, this weak CYP inhibition is often a desirable attribute, as it suggests a lower potential for drug-drug interactions and off-target toxicity compared to more potent CYP11B1 inhibitors.

CYP11B1 Enzyme inhibition Negative control

5-Lipoxygenase (5-LOX) Activity: 2-(Pyrrolidin-1-yl)cyclohexanone is Inactive at 100 µM, Confirming It is Not a Promiscuous Inhibitor

2-(Pyrrolidin-1-yl)cyclohexanone was tested for inhibition of rat basophilic leukemia-1 (RBL-1) 5-lipoxygenase (5-LOX) at a concentration of 100 µM and showed no significant activity (NS) [1]. This negative result is valuable, as it indicates that the compound does not non-selectively inhibit this key enzyme in the arachidonic acid pathway, which is a common source of off-target effects for many basic amine-containing molecules.

5-Lipoxygenase Anti-inflammatory Selectivity

Gastroprotective Activity: Trans-2-(1-pyrrolidinyl)cyclohexyl Esters Show Superior In Vivo Efficacy, Highlighting the Importance of the 2-Pyrrolidinylcyclohexane Core

Derivatives of the 2-(pyrrolidin-1-yl)cyclohexane core, specifically trans-2-(1-pyrrolidinyl)cyclohexyl esters, have demonstrated superior gastroprotective and antiulcer activity in rat models compared to their cis counterparts [1]. This stereochemical preference underscores the critical role of the 2-substituted cyclohexane framework in achieving a specific biological effect, a property that is not shared by 4-substituted isomers which lack the same conformational constraints and biological activity.

Gastroprotective Antiulcer In vivo pharmacology

Optimal Applications for 2-(Pyrrolidin-1-yl)cyclohexanone: From Medicinal Chemistry to Materials Science


Discovery of Selective Sigma Receptor Ligands

Procurement of 2-(Pyrrolidin-1-yl)cyclohexanone is most justified for medicinal chemistry programs focused on developing selective sigma receptor ligands. The scaffold's ability to be tuned for high sigma affinity (Ki = 81 nM) with minimal off-target kappa opioid activity (>10,000 nM) is a differentiating advantage [1]. This compound enables the synthesis of chiral amines that can be further functionalized to explore structure-activity relationships (SAR) for neurological and psychiatric indications.

Synthesis of Novel Mannich Bases for Metallodrug Discovery

Researchers investigating metal-based therapeutics should select 2-(Pyrrolidin-1-yl)cyclohexanone for its unique ability to form stable Mannich bases with aldehydes, a reaction that is not feasible with its enamine analog [2]. The resulting ligands, such as DPC, can chelate transition metals like Co(II) and Cu(II), yielding complexes with potent antiurease activity (IC50 = 22.3 µM for the Co(II) complex) [2]. This provides a direct route to a novel class of antimicrobial and enzyme-inhibiting agents.

Stereoselective Synthesis of Chiral Amines for In Vivo Pharmacology

For in vivo pharmacology studies, particularly those exploring gastroprotective or CNS-active agents, the 2-(pyrrolidin-1-yl)cyclohexanone core is essential. The cis and trans diastereomers of derived amines show distinct biological profiles, with the trans-isomer demonstrating superior in vivo antiulcer efficacy in rat models [3]. This stereochemical dependence on the 2-substituted cyclohexane framework makes it irreplaceable by achiral or 4-substituted analogs for such investigations.

Development of Negative Controls and Selectivity Assays

2-(Pyrrolidin-1-yl)cyclohexanone is an excellent choice for researchers requiring a well-characterized, weakly active compound for use as a negative control or counter-screen. It demonstrates negligible activity against 5-LOX at 100 µM [4] and only weak inhibition of CYP11B1 (IC50 = 1,470 nM) [5], confirming that it does not promiscuously engage these common off-target enzymes. This selectivity profile reduces the risk of false positives in high-throughput screening campaigns and simplifies the interpretation of in vitro pharmacology data.

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